methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate
Description
Properties
IUPAC Name |
methyl (Z)-2-(4-ethoxyphenyl)sulfonyl-3-(4-ethylanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-4-15-6-8-16(9-7-15)21-14-19(20(22)25-3)27(23,24)18-12-10-17(11-13-18)26-5-2/h6-14,21H,4-5H2,1-3H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNZATGCJLSPHG-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate
- CAS Number : 1327176-85-1
- Molecular Formula: C₂₀H₂₃NO₅S
- Molecular Weight : 389.47 g/mol .
Structural Features :
- Core Structure: A Z-configured acrylate backbone with a sulfonyl (-SO₂-) group at position 2 and an amino (-NH-) group at position 2.
- Substituents: Sulfonyl Group: Attached to a 4-ethylphenyl ring, introducing steric bulk and moderate electron-withdrawing effects. Amino Group: Linked to a 4-ethoxyphenyl ring, providing electron-donating character via the ethoxy (-OCH₂CH₃) group.
Sulfonation : Introduction of the sulfonyl group via reaction with sulfonic acid derivatives.
Amination: Coupling of the amino group through nucleophilic substitution or condensation reactions.
Esterification : Formation of the methyl acrylate ester from a carboxylic acid precursor.
Structural and Functional Group Analysis
Key Differences
Electronic Effects: The target compound combines a mildly electron-donating ethoxy group (R₂) with a moderately electron-withdrawing sulfonyl group (R₁), creating a balanced electronic profile. Nitro- and cyano-substituted analogs (e.g., ) exhibit stronger electron withdrawal, enhancing electrophilicity and reactivity in Michael additions or nucleophilic substitutions.
The target compound's 4-ethylphenyl and 4-ethoxyphenyl groups provide moderate steric bulk without severely impeding accessibility.
Hydrogen Bonding and Solubility: Amino and acetamido groups (e.g., ) facilitate hydrogen bonding, improving solubility in polar solvents. The target compound's ethoxy group enhances lipophilicity, favoring solubility in organic media.
Biological and Industrial Relevance :
- Fluorinated analogs () are prioritized in drug design for metabolic stability.
- Bromo- and nitro-substituted acrylates () may serve as intermediates in agrochemicals or explosives.
- The target compound's sulfonyl group could make it a candidate for protease inhibition studies, though bioactivity data are lacking .
Crystallographic and Physical Properties
- Crystal Packing : Compounds like exhibit intramolecular hydrogen bonds (C–H⋯O) and π-π stacking (3.984 Å), stabilizing their solid-state structures. The target compound likely adopts similar packing, but substituents may alter dihedral angles and intermolecular interactions.
- Thermal Stability : Sulfonyl groups generally enhance thermal stability, as seen in , but ethoxy/ethyl groups in the target compound may lower melting points compared to halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
